5-Bromothiophen-2-amine
Overview
Description
5-Bromothiophen-2-amine is a chemical compound with the CAS Number: 1159882-51-5 . It has a molecular weight of 178.05 and its IUPAC name is 5-bromo-2-thienylamine .
Molecular Structure Analysis
The InChI code for this compound is 1S/C4H4BrNS/c5-3-1-2-4(6)7-3/h1-2H,6H2 . This code provides a specific identifier for the molecular structure of the compound.Physical and Chemical Properties Analysis
This compound has a predicted boiling point of 249.4±20.0 °C and a predicted density of 1.828±0.06 g/cm3 . It should be stored under inert gas (nitrogen or Argon) at 2–8 °C .Scientific Research Applications
Halogen Migration and Amination
- Halogen Migration and Amination in Reactions of Halogeno Derivatives of Five-Membered Hetarenes : This study discusses the bromine migration and amination in reactions involving halogeno derivatives of five-membered hetarenes, including 5-Bromothiophen-2-amine. It highlights the mechanism of transbromination and formation of aminated products, which is crucial in organic synthesis and pharmaceutical research (Plas et al., 2010).
Synthesis of Novel Compounds
- Efficient Synthesis of Novel Thieno[3,2-b]-, [2,3-c]- and [3,2-c]pyridones : This research focuses on the synthesis of novel thieno[3,2-b]-, [2,3-c]-, and [3,2-c]pyridones by coupling bromothiophenes with terminal alkynes. The study is significant for the development of new chemical compounds with potential applications in material science and pharmaceuticals (Iaroshenko et al., 2013).
Spasmolytic Activity and Structural Studies
- Design, Synthesis, and Spasmolytic Activity of Thiophene-Based Derivatives : This research details the synthesis of novel thiophene-based derivatives and their spasmolytic activity. It includes insights into the structural and electronic properties of these compounds, contributing to medicinal chemistry and drug design (Rasool et al., 2020).
Amination Techniques
- Synthesis of Diarylamines in the Thiophene Series by Buchwald-Hartwig Coupling : The study presents a method for synthesizing diarylamines in the thiophene series, a crucial process in the development of organic compounds for various applications (Begouin et al., 2005).
Catalytic Reactions and Mechanistic Insights
- Role of Pyridine Nitrogen in Palladium-Catalyzed Imine Hydrolysis : This paper discusses the role of pyridine nitrogen in palladium-catalyzed imine hydrolysis, providing insights into reaction mechanisms that are fundamental to organic synthesis (Ahmad et al., 2019).
Mechanism of Action
Target of Action
It is often used as a building block in the synthesis of various organic compounds, suggesting that its targets could vary depending on the specific compound it is incorporated into .
Mode of Action
5-Bromothiophen-2-amine is frequently used in Suzuki–Miyaura cross-coupling reactions . In these reactions, it acts as a boron reagent, participating in carbon–carbon bond-forming reactions . The compound interacts with its targets through a process of oxidative addition and transmetalation .
Biochemical Pathways
As a component in suzuki–miyaura cross-coupling reactions, it contributes to the formation of carbon–carbon bonds, which are fundamental to many biochemical pathways .
Pharmacokinetics
It is suggested to have high gi absorption and is considered bbb permeant . Its lipophilicity is indicated by a Log Po/w (iLOGP) of 2.04 .
Result of Action
As a building block in organic synthesis, its effects would largely depend on the specific compounds it is incorporated into .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, in Suzuki–Miyaura cross-coupling reactions, the success of the reaction is attributed to the exceptionally mild and functional group tolerant reaction conditions . Furthermore, the stability of the organoboron reagents used in these reactions, including this compound, is generally environmentally benign .
Safety and Hazards
Biochemical Analysis
Biochemical Properties
It has been used as a building block in the synthesis of various organic compounds . The bromine atom in 5-Bromothiophen-2-amine can act as a good leaving group, making it a useful intermediate in organic synthesis .
Molecular Mechanism
It is known that the compound can participate in Suzuki–Miyaura cross-coupling reactions, which are widely used in organic synthesis
Properties
IUPAC Name |
5-bromothiophen-2-amine | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H4BrNS/c5-3-1-2-4(6)7-3/h1-2H,6H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LVZXKIHSMKEBRO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(SC(=C1)Br)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H4BrNS | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.05 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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